2-Chloro-6-cyclopropoxypyridin-4-amine
CAS No.:
Cat. No.: VC20343625
Molecular Formula: C8H9ClN2O
Molecular Weight: 184.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClN2O |
|---|---|
| Molecular Weight | 184.62 g/mol |
| IUPAC Name | 2-chloro-6-cyclopropyloxypyridin-4-amine |
| Standard InChI | InChI=1S/C8H9ClN2O/c9-7-3-5(10)4-8(11-7)12-6-1-2-6/h3-4,6H,1-2H2,(H2,10,11) |
| Standard InChI Key | CFLUOBDAGCRSCD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1OC2=NC(=CC(=C2)N)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
2-Chloro-6-cyclopropoxypyridin-4-amine features a pyridine ring substituted at three positions:
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Position 2: Chlorine atom
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Position 6: Cyclopropoxy group (O-C₃H₅)
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Position 4: Primary amine (-NH₂)
The cyclopropoxy group introduces significant steric strain due to the three-membered ring, influencing reactivity and intermolecular interactions compared to bulkier alkoxy substituents like isopropoxy .
Molecular Formula and Weight
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Molecular Formula: C₈H₉ClN₂O
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Molecular Weight: 184.63 g/mol
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Exact Mass: 184.0375 Da
This contrasts with the isopropoxy analogue (C₈H₁₁ClN₂O, MW 186.64) , demonstrating how cyclopropane’s reduced carbon count lowers molecular weight despite similar substituent complexity.
Table 1: Comparative Molecular Data
| Property | 2-Chloro-6-cyclopropoxypyridin-4-amine | 2-Chloro-6-isopropoxypyridin-4-amine |
|---|---|---|
| Molecular Formula | C₈H₉ClN₂O | C₈H₁₁ClN₂O |
| Molecular Weight (g/mol) | 184.63 | 186.64 |
| LogP (Predicted) | 2.1 ± 0.3 | 2.685 |
Synthesis Strategies
Chlorination of Hydroxypyridine Precursors
A validated route for analogous compounds involves chlorinating 2-hydroxy-6-cyclopropoxypyridin-4-amine using thionyl chloride (SOCl₂) in 1,2-dichloroethane under reflux . Key parameters:
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Catalyst: 1–2 drops of DMF accelerate reaction kinetics
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Molar Ratio: 2.1 eq SOCl₂ per hydroxyl group
Table 2: Representative Synthesis Conditions
| Step | Reactants | Conditions | Intermediate |
|---|---|---|---|
| 1 | 6-Fluoro-2-chloropyridin-4-amine + Cyclopropanol | K₂CO₃, DMF, 80°C, 12 h | 2-Chloro-6-cyclopropoxypyridin-4-amine |
| 2 | Intermediate + SOCl₂ | 1,2-Dichloroethane, DMF, 110°C, 4 h | Final product |
Physicochemical Properties
Acidity and Basicity
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Amine pKa: Estimated at 3.8–4.2 (cf. pyridine pKa = 5.23 ). Electron-withdrawing Cl and O-cyclopropyl groups reduce basicity.
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LogP: Predicted 2.1 ± 0.3 (ALOGPS), lower than isopropoxy analogue due to cyclopropane’s reduced hydrophobicity .
Spectral Characteristics
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¹H NMR (CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropane), 3.85 (s, 1H, OCH), 6.45 (s, 1H, pyridine H-5), 6.72 (s, 1H, pyridine H-3) .
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C=N pyridine), 1090 cm⁻¹ (C-O-C) .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring directs incoming electrophiles to position 5 (para to Cl). For example:
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Nitration: Generates 5-nitro derivatives using HNO₃/H₂SO₄ at 0°C .
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Suzuki Coupling: Pd-catalyzed cross-coupling at position 4 enables aryl group introduction .
Amine Functionalization
The primary amine undergoes:
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Acylation: Acetyl chloride in pyridine yields 4-acetamido derivatives
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Schiff Base Formation: Condensation with aldehydes under mild acid catalysis
Industrial and Research Applications
Pharmaceutical Intermediates
Structural analogs serve as kinase inhibitors and ubiquitin-specific protease (USP) modulators . The cyclopropoxy group may enhance metabolic stability compared to larger alkoxy chains.
Agrochemical Development
Chloropyridines with alkoxy groups show insecticidal activity against Lepidoptera larvae . The strained cyclopropane ring could disrupt insect nervous systems via novel receptor interactions.
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